5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 146709-78-6
VCID: VC21139647
InChI: InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
SMILES: CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
Molecular Formula: C26H27ClN6O
Molecular Weight: 475.0 g/mol

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride

CAS No.: 146709-78-6

Cat. No.: VC21139647

Molecular Formula: C26H27ClN6O

Molecular Weight: 475.0 g/mol

* For research use only. Not for human or veterinary use.

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride - 146709-78-6

Specification

CAS No. 146709-78-6
Molecular Formula C26H27ClN6O
Molecular Weight 475.0 g/mol
IUPAC Name 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
Standard InChI InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
Standard InChI Key NAGGAAHTUXEGFG-UHFFFAOYSA-N
SMILES CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
Canonical SMILES CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl

Introduction

The compound 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride, commonly referred to as ZD-7155, is a synthetic organic compound belonging to the class of biphenyls. It is specifically known for its role as an orally active antagonist of the angiotensin II type 1 receptor (AT1 receptor) . This compound is more potent and longer-acting compared to the prototype AT1 antagonist, losartan, particularly in rat models .

Synonyms and Identifiers

  • Synonyms: ZD-7155, ZD 7155, CHEMBL159096, CHEBI:92194 .

  • PubChem CID: 4673492 .

  • ChEMBL ID: CHEMBL159096 .

Biological Activity

ZD-7155 has been studied for its efficacy in blocking the effects of angiotensin II, which is a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the AT1 receptor, ZD-7155 can help reduce blood pressure and mitigate the progression of cardiovascular diseases .

Structural Studies

ZD-7155 has been co-crystallized with a modified human AT1 receptor, providing insights into its binding mechanism. This structural information is crucial for understanding how ZD-7155 interacts with its target receptor at a molecular level .

Chemical and Pharmacological Data

PropertyValue
Molecular FormulaC26H26N6O
Molecular Weight438.5 g/mol
IUPAC Name5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one
PubChem CID4673492
ChEMBL IDCHEMBL159096
CAS Registry No.151801-76-2

Biological Activity

ActivityDescription
AT1 Receptor AntagonismOrally active antagonist of the angiotensin II type 1 receptor
PotencyMore potent and longer-acting than losartan in rat models
Therapeutic UsePotential treatment for hypertension and related cardiovascular diseases

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